molecular formula C11H13NO2 B2643005 N-methylisochroman-3-carboxamide CAS No. 1797945-32-4

N-methylisochroman-3-carboxamide

Cat. No.: B2643005
CAS No.: 1797945-32-4
M. Wt: 191.23
InChI Key: JHANVJCSBVGCOI-UHFFFAOYSA-N
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Description

N-methylisochroman-3-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a methyl group attached to the nitrogen atom and an isochroman ring system

Scientific Research Applications

N-methylisochroman-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylisochroman-3-carboxamide typically involves the reaction of isochroman-3-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as oxalyl chloride to activate the carboxylic acid group, followed by the addition of methylamine to form the carboxamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-methylisochroman-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-methylisochroman-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methylisochroman-3-carboxamide is unique due to the specific positioning of the methyl group and the carboxamide moiety, which can influence its chemical reactivity and biological activity. The presence of the methyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-methyl-3,4-dihydro-1H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-11(13)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHANVJCSBVGCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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